molecular formula C20H16N4O B3075173 N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide CAS No. 1027155-76-5

N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide

Cat. No. B3075173
CAS RN: 1027155-76-5
M. Wt: 328.4 g/mol
InChI Key: YZAJYGCOUNWNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of “this compound” and similar compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of –C=N– (3° amine) and –C-NH– (2° amine) groups is suggested by the appearance of IR stretching 1372–1321 cm−1 and 1338–1302 cm−1 of synthesized compound’s spectral data respectively .


Chemical Reactions Analysis

Imidazole-containing compounds show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . They can show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.

Scientific Research Applications

1. Biological Activity Evaluation

N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide and its derivatives have been synthesized and evaluated for their biological activities. These activities include inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating potential applications in medicinal chemistry (Saeed et al., 2015).

2. Antimicrobial Properties

Some benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. These compounds have been tested against various bacteria and fungi, demonstrating good biological activities (Jafar et al., 2010).

3. Inhibition of TNF-alpha Converting Enzyme

Derivatives of this compound have been identified as potent inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds are selective and effective in suppressing TNF-alpha in human whole blood and are also orally bioavailable (Ott et al., 2008).

4. Anticancer Activities

The compound and its analogs have been studied for their anticancer activities. These compounds have shown promising results against various human cancer cell lines, including colorectal, liver, ovarian, and breast cancers. Their structures enable them to function as inhibitors of Aurora A kinase and KSP, contributing to their antitumor effects (Abd El‐All et al., 2015).

5. Heparanase Inhibition

This compound derivatives have been shown to inhibit the endo-beta-glucuronidase heparanase. This inhibition is significant for potential therapeutic applications, particularly in targeting heparanase for various medical conditions (Xu et al., 2006).

properties

IUPAC Name

N-[4-(6-amino-1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c21-15-8-11-17-18(12-15)24-19(23-17)13-6-9-16(10-7-13)22-20(25)14-4-2-1-3-5-14/h1-12H,21H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAJYGCOUNWNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 5
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-(5-Amino-1H-benzo[d]imidazol-2-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.